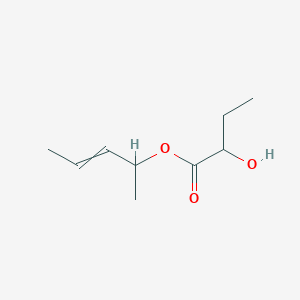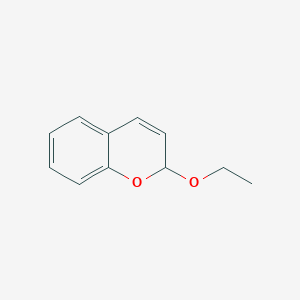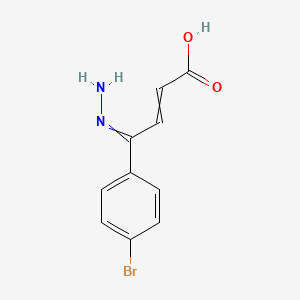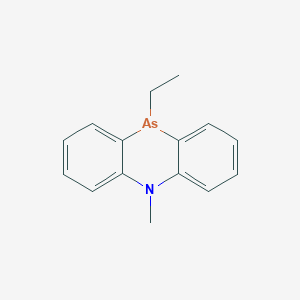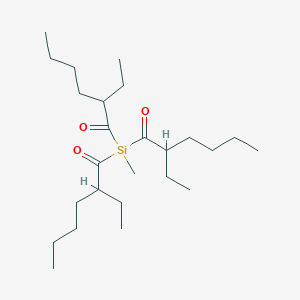
1,1',1''-(Methylsilanetriyl)tris(2-ethylhexan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) is a silicon-based compound characterized by its unique structure, which includes three 2-ethylhexan-1-one groups attached to a central methylsilanetriyl core
Métodos De Preparación
The synthesis of 1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) typically involves the reaction of methyltrichlorosilane with 2-ethylhexan-1-ol in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate silanol groups, which are subsequently converted to the desired product through condensation reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon’s role in biological systems.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon, allowing the compound to participate in various biochemical processes. The specific pathways involved depend on the context in which the compound is used, such as in drug delivery or as a catalyst in chemical reactions.
Comparación Con Compuestos Similares
1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) can be compared with other silicon-based compounds such as:
1,1’,1’'-(Methylsilanetriyl)tris(2-phenyl-1,1,2,2-tetramethyldisilane): This compound has a similar silicon core but different substituents, leading to distinct chemical properties and applications.
1,1’,1’'-(Methylsilanetriyl)tris(oxy)tris(butan-2-amine): Another silicon-based compound with different functional groups, resulting in unique reactivity and uses. The uniqueness of 1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) lies in its specific combination of 2-ethylhexan-1-one groups and a methylsilanetriyl core, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
112405-02-4 |
|---|---|
Fórmula molecular |
C25H48O3Si |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
1-[bis(2-ethylhexanoyl)-methylsilyl]-2-ethylhexan-1-one |
InChI |
InChI=1S/C25H48O3Si/c1-8-14-17-20(11-4)23(26)29(7,24(27)21(12-5)18-15-9-2)25(28)22(13-6)19-16-10-3/h20-22H,8-19H2,1-7H3 |
Clave InChI |
DVSQVSBMEMNMJL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)[Si](C)(C(=O)C(CC)CCCC)C(=O)C(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



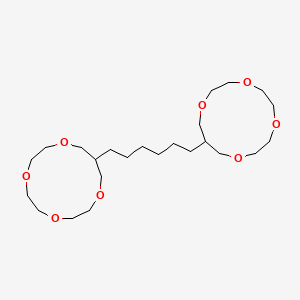

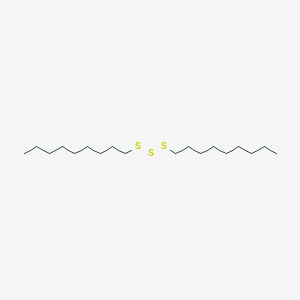
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)
![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)
